molecular formula C13H20N2O2S B2883555 N-[1-(2-Methoxyethyl)piperidin-4-YL]thiophene-3-carboxamide CAS No. 1421452-68-7

N-[1-(2-Methoxyethyl)piperidin-4-YL]thiophene-3-carboxamide

Cat. No.: B2883555
CAS No.: 1421452-68-7
M. Wt: 268.38
InChI Key: FFZUDLSIXIKCOO-UHFFFAOYSA-N
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Description

N-[1-(2-Methoxyethyl)piperidin-4-YL]thiophene-3-carboxamide is a synthetic compound of significant interest in medicinal chemistry and drug discovery, featuring a molecular hybrid of a piperidine ring and a thiophene carboxamide. This structure combines two privileged pharmacophores known to confer valuable biological properties. Piperidine derivatives are integral to more than twenty classes of pharmaceuticals, serving as critical synthetic building blocks for the development of active molecules . Simultaneously, thiophene-containing carboxamide derivatives have been extensively investigated as biomimetics of known anticancer agents and have demonstrated potent antiproliferative activities against various cancer cell lines, including hepatocellular carcinoma . The core research value of this compound lies in its potential as a key intermediate or scaffold for the development of novel therapeutic agents. Molecular docking and dynamic simulation studies of analogous thiophene-carboxamide structures have revealed their ability to interact with biological targets such as the tubulin-colchicine-binding pocket, which is a validated target in cancer research . Furthermore, the piperidine moiety is a common structural element in explored kinase inhibitors, suggesting potential applications in multi-kinase inhibition research for diseases like cancer . This compound is supplied for Research Use Only and is strictly intended for laboratory research applications. It is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

N-[1-(2-methoxyethyl)piperidin-4-yl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2S/c1-17-8-7-15-5-2-12(3-6-15)14-13(16)11-4-9-18-10-11/h4,9-10,12H,2-3,5-8H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFZUDLSIXIKCOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(CC1)NC(=O)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-Methoxyethyl)piperidin-4-YL]thiophene-3-carboxamide typically involves the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through cyclization reactions involving appropriate starting materials such as 1,5-diaminopentane.

    Introduction of the Methoxyethyl Group: The methoxyethyl group is introduced via alkylation reactions using reagents like 2-methoxyethyl chloride.

    Coupling with Thiophene Carboxylic Acid: The final step involves coupling the piperidine intermediate with thiophene-3-carboxylic acid using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-Methoxyethyl)piperidin-4-YL]thiophene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced piperidine derivatives.

    Substitution: Formation of substituted piperidine or thiophene derivatives.

Scientific Research Applications

N-[1-(2-Methoxyethyl)piperidin-4-YL]thiophene-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Material Science: It is explored for its potential use in the synthesis of novel materials with unique electronic properties.

    Biological Research: The compound is used in studies investigating its interactions with biological macromolecules and its effects on cellular processes.

Mechanism of Action

The mechanism of action of N-[1-(2-Methoxyethyl)piperidin-4-YL]thiophene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Features of Analogous Compounds

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Indication/Activity Reference
N-[1-(2-Methoxyethyl)piperidin-4-YL]thiophene-3-carboxamide Thiophene-3-carboxamide 1-(2-Methoxyethyl)piperidin-4-yl ~350–400 (estimated) Not specified (structural analog data)
Goxalapladib 1,8-Naphthyridine 1-(2-Methoxyethyl)piperidin-4-yl, Trifluoromethyl biphenyl 718.80 Atherosclerosis
N-{[1-(2-Methoxyethyl)piperidin-4-yl]methyl}-5-(4-methoxyphenyl)-1H-indazole-3-carboxamide Indazole-3-carboxamide 1-(2-Methoxyethyl)piperidin-4-yl, 4-Methoxyphenyl 422.53 Not specified (anticancer potential inferred)
AZ331 (5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-...) 1,4-Dihydropyridine Furyl, Methoxyphenyl, Cyanide ~450–500 (estimated) Calcium channel modulation (inferred)
N-[2-(4-Chlorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide Thiazolidinone 4-Chlorophenyl, Pyridine-3-carboxamide ~350 (estimated) Antimicrobial (hypothesized)

Key Observations:

Piperidine Substituent Variations :

  • The 2-methoxyethyl group in the target compound enhances solubility compared to simpler alkyl substituents (e.g., methyl or ethyl in ). This may improve bioavailability or reduce metabolic degradation .
  • Goxalapladib shares the same 1-(2-methoxyethyl)piperidin-4-yl group but pairs it with a fluorinated biphenyl and naphthyridine core, significantly increasing molecular weight and lipophilicity. This likely enhances target affinity (e.g., lipoprotein-associated phospholipase A2 in atherosclerosis) .

Core Heterocycle Differences: Thiophene vs. This may limit cross-reactivity with targets requiring flat aromatic systems. 1,4-Dihydropyridine (AZ331): The dihydropyridine core in AZ331 is redox-active, typical of calcium channel blockers, whereas the thiophene carboxamide lacks such activity, suggesting divergent therapeutic mechanisms .

Substituent Impact on Bioactivity: Fluorinated groups (e.g., in Goxalapladib) improve metabolic stability and membrane penetration but increase molecular weight. The target compound’s lack of fluorine may favor shorter half-life but reduced off-target effects . The 4-chlorophenyl group in ’s thiazolidinone derivative is associated with antimicrobial activity, whereas the methoxyethyl group in the target compound may direct it toward CNS targets due to enhanced blood-brain barrier permeability .

Research Findings and Pharmacological Implications

  • Patent Derivatives () : Modifications to the piperidine substituent (e.g., 2-methoxyethyl vs. methylsulfonyl) demonstrate that polar groups enhance aqueous solubility, critical for oral bioavailability. The target compound’s methoxyethyl group balances lipophilicity and solubility, making it a viable candidate for further optimization .
  • Goxalapladib Comparison () : Despite structural similarities in the piperidine moiety, Goxalapladib’s naphthyridine core and trifluoromethyl groups confer specificity for atherosclerosis-related targets. This highlights the importance of core structure in determining therapeutic indication .
  • Indazole Analogs () : The indazole-carboxamide derivative shares the same piperidine substituent but targets different pathways (e.g., kinase inhibition), underscoring the versatility of the 1-(2-methoxyethyl)piperidin-4-yl group across drug classes .

Q & A

Q. What are the common synthetic routes for N-[1-(2-Methoxyethyl)piperidin-4-YL]thiophene-3-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the coupling of a 2-methoxyethyl-substituted piperidine intermediate with a thiophene-3-carboxamide moiety. Key steps include:
  • Amide bond formation : Use coupling agents like HBTU or EDC/HOBt in anhydrous DMF or THF under nitrogen atmosphere .
  • Piperidine functionalization : Alkylation of the piperidine nitrogen with 2-methoxyethyl bromide, requiring precise temperature control (0–5°C) to minimize side reactions .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) or preparative HPLC (C18 column, acetonitrile/water gradient) to achieve >95% purity .
    Optimization strategies include adjusting solvent polarity, catalyst loading (e.g., Pd for cross-coupling), and reaction time to maximize yield (reported 60–75%) .

Q. What analytical techniques are critical for characterizing this compound, and what parameters ensure accuracy?

  • Methodological Answer :
  • NMR spectroscopy : ¹H NMR (400 MHz, CDCl₃) to confirm piperidine ring conformation (δ 2.5–3.5 ppm for N-CH₂) and thiophene protons (δ 7.2–7.8 ppm). ¹³C NMR verifies the methoxyethyl group (δ 50–60 ppm for OCH₂) .
  • Mass spectrometry : High-resolution ESI-MS (positive mode) to confirm molecular ion [M+H]⁺ and rule out impurities .
  • HPLC : Reverse-phase chromatography (C18 column, 0.1% TFA in H₂O/MeOH) with UV detection (λ = 254 nm) to assess purity .

Q. How is the compound’s biological activity initially assessed in vitro?

  • Methodological Answer :
  • Enzyme inhibition assays : Test against kinases (e.g., EGFR, JAK2) using fluorescence-based ADP-Glo™ kits at 10 µM concentration .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination after 48-hour exposure .
  • Receptor binding : Radioligand displacement assays (e.g., for GPCRs) using [³H]-labeled ligands and scintillation counting .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo biological activity data for this compound?

  • Methodological Answer :
  • Orthogonal assays : Validate target engagement using surface plasmon resonance (SPR) to measure binding kinetics (KD, kon/koff) .
  • Metabolic stability : Perform microsomal incubation (human/rat liver microsomes) to identify rapid degradation pathways .
  • Pharmacokinetic profiling : LC-MS/MS quantification of plasma/tissue concentrations in rodent models to correlate exposure with efficacy .

Q. What strategies are effective for structure-activity relationship (SAR) studies on this scaffold?

  • Methodological Answer :
  • Core modifications : Replace the methoxyethyl group with cyclopropylmethyl or benzyl moieties to assess steric/electronic effects on potency .
  • Bioisosteric replacement : Substitute thiophene with furan or pyridine to evaluate heterocycle influence on solubility and target binding .
  • Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinase ATP-binding pockets) and prioritize analogs .

Q. Which computational methods are suitable for predicting off-target interactions or toxicity?

  • Methodological Answer :
  • QSAR models : Train on ChEMBL data using Random Forest or SVM to predict ADMET properties (e.g., hERG inhibition, CYP450 interactions) .
  • Molecular dynamics (MD) : Simulate ligand-protein complexes (GROMACS, AMBER) to assess binding stability over 100-ns trajectories .
  • Pan-assay interference (PAINS) filters : Apply FAF-Drugs4 or SwissADME to eliminate promiscuous scaffolds .

Q. How can in vivo pharmacokinetic and pharmacodynamic (PK/PD) studies be designed for this compound?

  • Methodological Answer :
  • Dosing regimen : Administer intravenously (1 mg/kg) and orally (5 mg/kg) in Sprague-Dawley rats, with serial blood sampling over 24 hours .
  • Tissue distribution : Sacrifice animals at Tmax, extract brain/liver/kidney, and quantify compound levels via LC-MS/MS .
  • Biomarker analysis : Measure target modulation (e.g., phosphorylated kinases via Western blot) in tumor xenografts .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and synthesis .
  • Waste disposal : Collect organic waste in sealed containers labeled "halogenated solvents" for incineration .
  • Spill management : Absorb with vermiculite, place in chemical waste bags, and ventilate the area .

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